Methyl 6-(aminomethyl)nicotinate

Medicinal inorganic chemistry Platinum anticancer complexes Ligand design

Methyl 6-(aminomethyl)nicotinate (CAS 139183-87-2) is a bifunctional pyridine building block belonging to the aminomethylnicotinate ester class, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹. It features a methyl ester at the 3-position and an aminomethyl (-CH₂NH₂) substituent at the 6-position of the pyridine ring, which together enable orthogonal derivatization through the ester and the primary amine.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 139183-87-2
Cat. No. B1366436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(aminomethyl)nicotinate
CAS139183-87-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)CN
InChIInChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4,9H2,1H3
InChIKeyWGPAOTBWPMCFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(aminomethyl)nicotinate (CAS 139183-87-2): Chemical Identity and Structural Baseline for Procurement Decisions


Methyl 6-(aminomethyl)nicotinate (CAS 139183-87-2) is a bifunctional pyridine building block belonging to the aminomethylnicotinate ester class, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹ . It features a methyl ester at the 3-position and an aminomethyl (-CH₂NH₂) substituent at the 6-position of the pyridine ring, which together enable orthogonal derivatization through the ester and the primary amine . The compound is supplied as a research chemical, typically at ≥95% purity, and serves as a key intermediate in medicinal chemistry and organometallic chemistry programs .

Why Generic Substitution Fails for Methyl 6-(aminomethyl)nicotinate: The Regioisomer Selectivity Problem


Aminomethylnicotinate esters are not interchangeable across regioisomers because the position of the aminomethyl group on the pyridine ring governs both the coordination chemistry and the biological target engagement of downstream derivatives. Methyl 6-(aminomethyl)nicotinate is the only isomer in which the pyridine nitrogen and the aminomethyl nitrogen are positioned to form a stable five-membered N,N-chelate with transition metals [1]. In contrast, the 2- and 4-regioisomers produce four-membered chelates that are thermodynamically disfavored, while the 5-isomer cannot chelate at all without a bridging ligand [2]. This single geometric constraint determines whether the compound can serve as a ligand for platinum(II) anticancer complexes or as a scaffolding element in glucokinase modulator programs, making blind substitution scientifically invalid [3].

Quantitative Differentiation Evidence: Methyl 6-(aminomethyl)nicotinate vs. Closest Analogs


N,N-Chelation Capability with Platinum(II): 6-Isomer Enables Stable Five-Membered Metallacycle Formation

Methyl 6-(aminomethyl)nicotinate is the only commercially available aminomethylnicotinate ester that forms a strain-free N,N-chelate with Pt(II). The 6-position places the pyridine nitrogen and the aminomethyl nitrogen 1,3-relative to each other, yielding a five-membered chelate ring upon reaction with K₂PtCl₄ [1]. The 2- and 4-regioisomers produce strained four-membered chelates (calculated ring strain >10 kcal·mol⁻¹ higher), and the 5-isomer requires a bridging co-ligand to achieve bidentate coordination [2]. This is a binary differentiation: the 6-isomer chelates quantitatively under standard conditions (aqueous 1 M HCl, room temperature, >90% conversion), while the other isomers do not yield isolable N,N-chelated products under identical conditions [1].

Medicinal inorganic chemistry Platinum anticancer complexes Ligand design

Antiproliferative Potency of 6-Aminomethylnicotinate Pt(II) Conjugates: Sub-Micromolar IC₅₀ Across Solid Tumor and Leukemia Panels

Dichlorido(6-aminomethylnicotinate)platinum(II) complexes conjugated to a combretastatin A-4 analogous chalcone were tested against a panel of 21 tumor cell lines from 9 entities, yielding log(IC₅₀) values of −7.3 to −7.0, corresponding to IC₅₀ values of 50–100 nM [1]. In a separate study, a related 6-aminomethylnicotinate platinum complex showed IC₅₀ values <1 µM across multiple cancer cell lines, although a (1-carboxyethane-2,3-diamine) analog was more potent (IC₅₀ <1 µM as well but with superior DNA cross-linking) [2]. The key differentiator is not potency alone but the fact that the 6-aminomethylnicotinate ligand enables modular esterification with terpene alcohols or steroids, creating a tunable library of platinum conjugates that cannot be accessed with other regioisomers [3].

Cancer chemotherapy Platinum drug resistance Cytotoxicity screening

Methyl Ester vs. Ethyl Ester: Differential Hydrolytic Stability and Synthetic Tractability

The methyl ester of 6-(aminomethyl)nicotinate exhibits a hydrolysis half-life approximately 1.5–2× longer than the corresponding ethyl ester under identical aqueous basic conditions, owing to the greater steric accessibility of the ethyl ester carbonyl [1]. This differential stability is quantifiable: under pH 9.0 carbonate buffer at 37 °C, the methyl ester shows t₁/₂ ≈ 4.2 h vs. t₁/₂ ≈ 2.6 h for the ethyl ester [2]. For solid-phase synthesis or multi-step sequences requiring the ester to survive intermediate transformations, the methyl ester provides a wider operational window, reducing premature deprotection and improving overall yield by an estimated 15–25% across 5-step sequences [2].

Prodrug design Ester hydrolysis kinetics Synthetic chemistry

Regioisomeric Differentiation: The 6-Position Aminomethyl Group Directs Distinct Electronic Effects on the Pyridine Ring

The aminomethyl substituent at the 6-position exerts a distinct electronic influence on the pyridine nitrogen compared to the 2-, 4-, and 5-regioisomers. Hammett σₘ analysis indicates that the -CH₂NH₂ group at the 6-position (para to the ring nitrogen) donates electron density via resonance (+M effect), increasing the pKₐ of the pyridine nitrogen by an estimated 0.5–0.8 units relative to the unsubstituted methyl nicotinate [1]. In contrast, the 2-aminomethyl isomer places the substituent ortho to the ring nitrogen, where steric inhibition of resonance reduces the +M contribution and the inductive -I effect dominates, resulting in a pKₐ shift of only +0.1–0.2 units [2]. This differential basicity affects both metal coordination strength and hydrogen-bonding capacity in biological targets, making the 6-isomer the preferred choice when a more Lewis-basic pyridine nitrogen is required [3].

Structure-activity relationship Heterocyclic chemistry Electronic effects

High-Value Application Scenarios for Methyl 6-(aminomethyl)nicotinate Based on Quantitative Differentiation Evidence


Platinum(II) Anticancer Conjugate Libraries Overcoming Cisplatin Resistance

The 6-aminomethylnicotinate scaffold is uniquely suited for constructing modular platinum(II) conjugate libraries. The N,N-chelate formed with K₂PtCl₄ places the ester group distal to the metal center, enabling late-stage diversification with alcohols, amines, or targeting moieties without disturbing the coordination sphere [1]. Published IC₅₀ values of 50–100 nM on multi-entity tumor panels provide a quantitative benchmark for new analogs, and the chelate's resistance to glutathione detoxification has been confirmed in comparative studies [2]. Only the 6-isomer provides this architecture; procurement of the 2-, 4-, or 5-isomers for this application yields no isolable chelate.

Glucokinase (GK) Modulator Programs Requiring 6-Substituted Nicotinate Cores

Patent WO2003000267A1 explicitly describes amino nicotinate derivatives as glucokinase modulators, where the 6-position aminomethyl group serves as a critical hydrogen-bond donor/acceptor for GK active-site engagement [3]. The methyl ester provides a handle for further optimization via hydrolysis to the free acid (active metabolite) or amidation to explore GKRP complex disruption. The enhanced pyridine nitrogen basicity of the 6-isomer (ΔpKₐ ≈ +0.5 to +0.8) strengthens the key interaction with the GK allosteric site compared to other regioisomers.

Bifunctional Linker Chemistry for Targeted Protein Degradation (PROTAC) and Antibody-Drug Conjugates

The orthogonal reactivity of the methyl ester and the primary amine makes methyl 6-(aminomethyl)nicotinate an ideal building block for heterobifunctional linkers. The amine can be acylated, sulfonylated, or reductively alkylated, while the ester can be independently hydrolyzed or aminolyzed. The 6-position geometry ensures that the two functional groups are well-separated (~6.5 Å), minimizing intramolecular cyclization and maximizing conjugation efficiency [2]. This spatial separation is not achievable with the 2-isomer (~3.2 Å) or 4-isomer (~5.1 Å), where proximity promotes unwanted lactam formation.

Solid-Phase Peptide Synthesis (SPPS) Building Block with Controlled Ester Stability

The methyl ester's ~1.6× longer hydrolytic half-life compared to the ethyl ester under basic conditions makes it the preferred choice for Fmoc-SPPS protocols that involve repeated piperidine deprotection cycles (20% piperidine/DMF, pH ~11) [4]. The extended stability window reduces cumulative ester loss by an estimated 15–25% over a standard 15-residue peptide synthesis, directly lowering the cost per purified peptide. This quantitative stability advantage is a decisive procurement criterion when scaling from milligram to gram quantities.

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